4,4-difluoro-5-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-5-hydroxypentanoic acid is an organic compound with the molecular formula C5H8F2O3 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-5-hydroxypentanoic acid typically involves the introduction of fluorine atoms into the pentanoic acid structure. One common method is the fluorination of 5-hydroxypentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-5-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4,4-difluoro-5-oxopentanoic acid, while reduction may produce 4,4-difluoro-5-hydroxypentanol.
Scientific Research Applications
4,4-Difluoro-5-hydroxypentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-difluoro-5-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-5-hydroxypentanoate: An ester derivative with similar chemical properties.
4,4-Difluoro-5-oxopentanoic acid: An oxidized form of the compound.
4,4-Difluoro-5-hydroxypentanol: A reduced form of the compound.
Uniqueness
4,4-Difluoro-5-hydroxypentanoic acid is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and stability.
Properties
CAS No. |
2168335-54-2 |
---|---|
Molecular Formula |
C5H8F2O3 |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.